

Sulfo-Cyanine3-Alkyne: A Comprehensive Technical Guide for Biomolecule Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CY3-YNE
Cat. No.:	B15556426

[Get Quote](#)

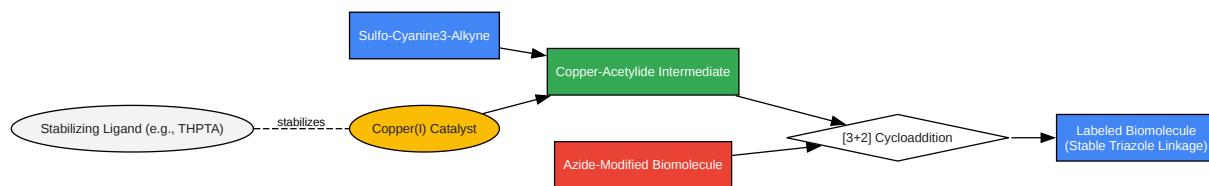
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine3-alkyne, a water-soluble fluorescent dye optimized for the labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. Its exceptional brightness, photostability, and hydrophilicity make it an invaluable tool in a wide array of biological research and drug development applications.

Core Properties and Characteristics

Sulfo-Cyanine3-alkyne is a derivative of the well-established Cy3 dye, modified with a terminal alkyne group for covalent attachment to azide-functionalized biomolecules. The inclusion of sulfo- groups significantly enhances its water solubility, mitigating the aggregation often associated with hydrophobic fluorescent dyes and ensuring its suitability for labeling sensitive biological macromolecules in aqueous environments.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary


The following table summarizes the key quantitative properties of Sulfo-Cyanine3-alkyne, providing essential data for experimental design and instrumentation setup.

Property	Value	Reference
Molecular Weight	691.90 g/mol	
Excitation Maximum (λ_{ex})	548 - 555 nm	[3]
Emission Maximum (λ_{em})	563 - 570 nm	
Molar Extinction Coefficient (ϵ)	162,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.1	
Solubility	Soluble in water, DMSO, DMF	[3]

Biomolecule Labeling via Click Chemistry

The primary application of Sulfo-Cyanine3-alkyne is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. The labeling reaction is a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the bright, photostable Sulfo-Cy3 dye to the target molecule.

Signaling Pathway of CuAAC Reaction

[Click to download full resolution via product page](#)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins and nucleic acids with Sulfo-Cyanine3-alkyne. These protocols serve as a starting point and may require optimization based on the specific biomolecule and experimental context.

Protein Labeling Protocol

This protocol is designed for the labeling of proteins that have been modified to contain azide groups.

Materials:

- Azide-modified protein in a sodium azide-free buffer
- Sulfo-Cyanine3-alkyne
- 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
- Ascorbic acid (freshly prepared 50 mM solution in water)
- DMSO or water for dye stock solution
- Desalting column for purification

Procedure:

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of Sulfo-Cyanine3-alkyne in water or DMSO.
 - Prepare a fresh 50 mM solution of ascorbic acid in water. Note that ascorbic acid solutions are prone to oxidation and should be used promptly.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

- Add the Sulfo-Cyanine3-alkyne stock solution to the protein mixture. A 3-10 fold molar excess of the dye over the protein is recommended as a starting point.
- Initiate the Reaction:
 - Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
 - Gently mix the components and incubate the reaction at room temperature for 30-60 minutes, protected from light.[\[4\]](#)
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
 - Collect the fractions containing the labeled protein.

Nucleic Acid Labeling Protocol

This protocol is suitable for labeling azide-modified oligonucleotides or DNA.

Materials:

- Azide-modified oligonucleotide/DNA
- Sulfo-Cyanine3-alkyne
- Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
- Ascorbic acid (freshly prepared 5 mM stock solution)
- Triethylammonium acetate buffer (2 M, pH 7.0)
- DMSO
- Inert gas (e.g., nitrogen or argon)

- Acetone or ethanol for precipitation

Procedure:

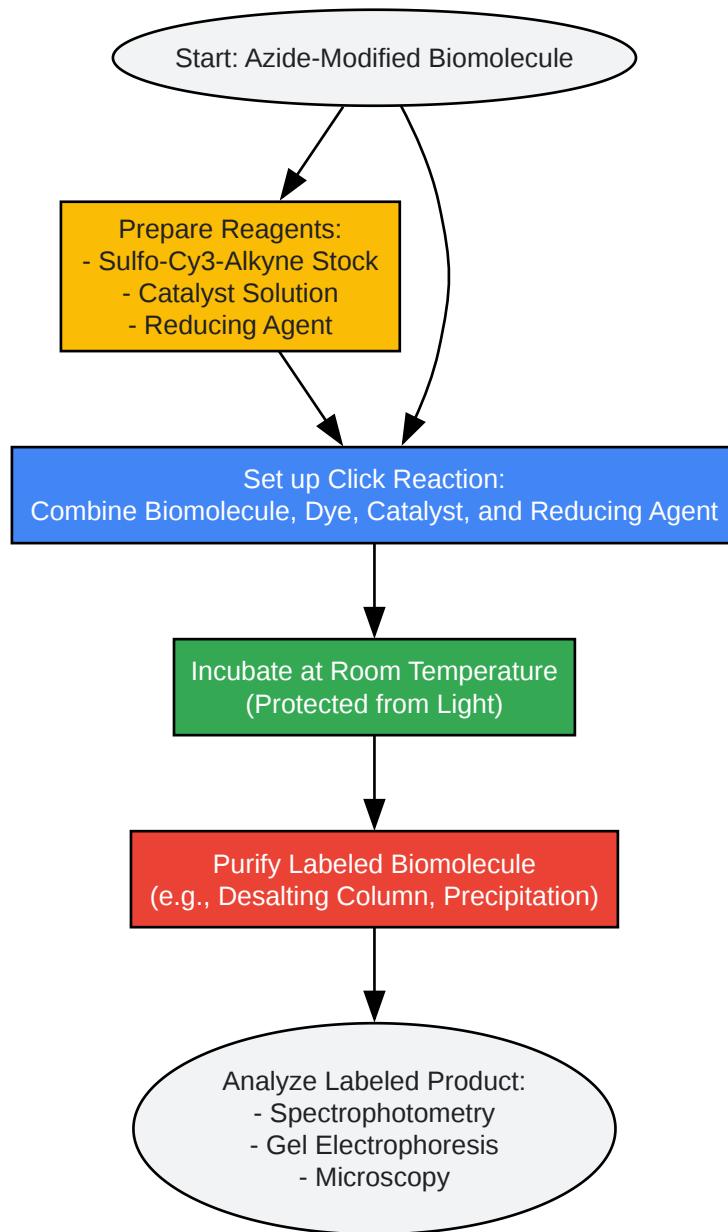
- Prepare the Reaction Mixture:

- Dissolve the azide-modified oligonucleotide or DNA in water in a pressure-tight vial.[5]
 - Add the 2 M triethylammonium acetate buffer (pH 7.0) and DMSO, then vortex to mix.[5]
 - Add the Sulfo-Cyanine3-alkyne stock solution (typically 10 mM in DMSO) and vortex.[5]

- Initiate the Reaction:

- Add the required volume of the 5 mM ascorbic acid stock solution and briefly vortex.[5]
 - Degas the solution by bubbling an inert gas through it for 30 seconds.[5]
 - Add the 10 mM Copper(II)-TBTA stock solution, flush the vial with inert gas, and cap it tightly.[5]
 - Vortex the mixture thoroughly.

- Incubation and Precipitation:


- Incubate the reaction at room temperature overnight.[5]
 - Precipitate the labeled nucleic acid by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).[5]
 - Incubate at -20°C for 20 minutes.[5]

- Purification:

- Centrifuge the mixture to pellet the labeled nucleic acid.
 - Discard the supernatant and wash the pellet with acetone or ethanol.

- Centrifuge again, discard the supernatant, and air-dry the pellet before resuspending in the desired buffer.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

General workflow for biomolecule labeling with Sulfo-Cy3-alkyne.

Applications in Research and Drug Development

The versatility and reliability of Sulfo-Cyanine3-alkyne make it a valuable tool across various scientific disciplines.

- **Fluorescence Microscopy and Imaging:** Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.[\[1\]](#)
- **Flow Cytometry:** Enables the detection and quantification of labeled cells or subcellular components.[\[1\]](#)
- **Proteomics and Genomics:** Facilitates the identification and quantification of proteins and nucleic acids in complex mixtures.
- **Drug Discovery and Development:**
 - **Target Engagement Studies:** By labeling a drug candidate or a target protein, researchers can study their binding interactions within a cellular context.
 - **High-Throughput Screening:** The bright fluorescence of Sulfo-Cy3 allows for the development of robust assays for screening compound libraries.
 - **Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:** Labeled drug molecules can be tracked *in vivo* to understand their distribution, metabolism, and mechanism of action. While specific case studies for Sulfo-Cyanine3-alkyne are not extensively published in readily available literature, the principles of fluorescent labeling are widely applied in these areas of drug development.

Conclusion

Sulfo-Cyanine3-alkyne stands out as a superior fluorescent probe for the labeling of azide-modified biomolecules. Its excellent water solubility, high fluorescence quantum yield, and large extinction coefficient, combined with the specificity of click chemistry, provide a robust and versatile platform for a wide range of applications in biological research and drug development. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of Sulfo-Cyanine3-alkyne in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Sulfo-Cyanine3-Alkyne: A Comprehensive Technical Guide for Biomolecule Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556426#sulfo-cyanine3-alkyne-for-biomolecule-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com